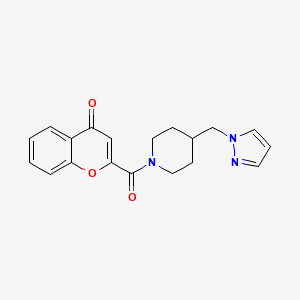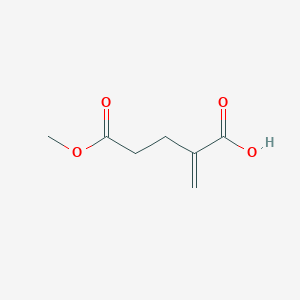![molecular formula C19H21ClN2O3 B2378496 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 1251681-75-0](/img/structure/B2378496.png)
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Applications:
- Studies on compounds like hydroxyzine and trazodone, which share some structural similarities, highlight their use in treating anxiety, depression, and their metabolites. These compounds' actions on the central nervous system (CNS) suggest potential research applications in exploring therapeutic options for psychiatric conditions (Johnson, 1982); (Vatassery, Holden, Hazel, & Dysken, 1997).
Toxicological Studies and Safety Evaluations:
- Research on MT-45, a novel psychoactive substance, and its non-fatal intoxications offer insights into the safety profiles and toxicological evaluations of new compounds, potentially guiding the safety assessments of related substances (Helander, Bäckberg, & Beck, 2014).
Chemical Analysis and Detection Methods:
- Analytical techniques developed for identifying and quantifying trazodone and its metabolite, 1-m-chlorophenyl-piperazine, in biological samples underscore the importance of robust detection methods for research and therapeutic monitoring, which could be applied to studying compounds with similar chemical structures (Vatassery, Holden, Hazel, & Dysken, 1997).
Metabolism and Pharmacokinetics:
- Studies on the metabolism and disposition of drugs like venetoclax highlight the complex metabolic pathways involved in drug clearance and the formation of metabolites. Such research is crucial for understanding the pharmacokinetics and optimizing the therapeutic use of compounds with similar frameworks (Liu et al., 2017).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-15-2-1-3-16(11-15)22-8-6-21(7-9-22)12-17(23)14-4-5-18-19(10-14)25-13-24-18/h1-5,10-11,17,23H,6-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFKDARGDHJTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC3=C(C=C2)OCO3)O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2378413.png)

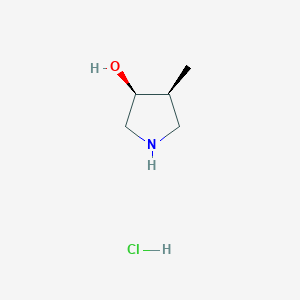
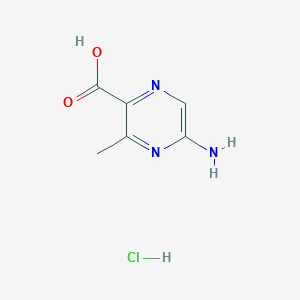
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)
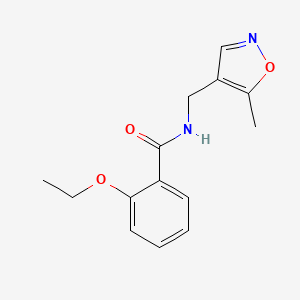



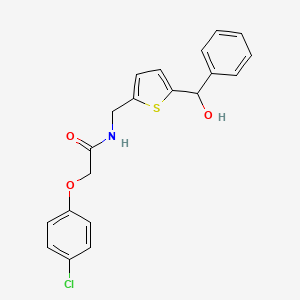
![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)
